7-Quinolinemethanol, 8-hydroxy-5-methyl-

Catalog No.
S12357220
CAS No.
73987-42-5
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Quinolinemethanol, 8-hydroxy-5-methyl-

CAS Number

73987-42-5

Product Name

7-Quinolinemethanol, 8-hydroxy-5-methyl-

IUPAC Name

7-(hydroxymethyl)-5-methylquinolin-8-ol

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-7-5-8(6-13)11(14)10-9(7)3-2-4-12-10/h2-5,13-14H,6H2,1H3

InChI Key

GBILEAFKAPCVGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1C=CC=N2)O)CO

7-Quinolinemethanol, 8-hydroxy-5-methyl- is a chemical compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of approximately 189.21 g/mol. This compound is classified as a quinoline alkaloid, characterized by its quinoline structure with an attached hydroxymethyl group and a methyl substituent at the 5-position. Its unique structure contributes to its diverse chemical properties and potential biological activities, making it a subject of interest in various fields of research, particularly in medicinal chemistry and pharmacology .

The reactivity of 7-Quinolinemethanol, 8-hydroxy-5-methyl- can be attributed to its functional groups. It may undergo typical reactions associated with hydroxyl groups, such as dehydration to form ethers or oxidation to produce corresponding carbonyl compounds. Additionally, the quinoline moiety can participate in electrophilic aromatic substitution reactions, allowing for further derivatization. The presence of both a hydroxyl group and a quinoline structure suggests potential for complexation with metal ions, which could be explored for applications in coordination chemistry .

Research indicates that 7-Quinolinemethanol, 8-hydroxy-5-methyl- exhibits various biological activities. It has shown potential as an antimicrobial agent, effective against different strains of bacteria and fungi. Furthermore, studies have suggested that this compound may possess anti-inflammatory and antioxidant properties, making it relevant for therapeutic applications in treating inflammatory diseases and oxidative stress-related conditions . Its biological profile suggests that it may interact with specific biological pathways, warranting further investigation into its mechanisms of action.

The synthesis of 7-Quinolinemethanol, 8-hydroxy-5-methyl- can be achieved through several methods:

  • Condensation Reactions: The compound can be synthesized via the condensation of appropriate quinoline derivatives with aldehydes or ketones under acidic or basic conditions.
  • Hydroxymethylation: Another method involves the hydroxymethylation of 8-hydroxy-5-methylquinoline using formaldehyde in the presence of a catalyst.
  • Reduction Reactions: The reduction of corresponding quinoline derivatives can also yield this compound, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride .

These synthetic routes highlight the versatility in producing this compound for research and industrial purposes.

7-Quinolinemethanol, 8-hydroxy-5-methyl- has potential applications across various domains:

  • Pharmaceuticals: Its antimicrobial and anti-inflammatory properties make it a candidate for drug development aimed at treating infections and inflammatory diseases.
  • Coordination Chemistry: Due to its ability to form complexes with metal ions, it may find applications in materials science and catalysis.
  • Biological Research: The compound's unique properties allow it to serve as a tool in biochemical assays and studies exploring cellular mechanisms .

Interaction studies involving 7-Quinolinemethanol, 8-hydroxy-5-methyl- have revealed insights into its binding affinity with various biological targets. Preliminary research indicates that it may interact with specific enzymes or receptors involved in inflammation and microbial resistance. These interactions can provide valuable information regarding its mechanism of action and efficacy as a therapeutic agent . Further studies are warranted to elucidate these interactions comprehensively.

Several compounds share structural similarities with 7-Quinolinemethanol, 8-hydroxy-5-methyl-, each exhibiting unique properties:

Compound NameMolecular FormulaKey Characteristics
8-HydroxyquinolineC₉H₇NO₂Known for its chelating properties; used in analytical chemistry.
5-Methylquinolin-8-olC₁₀H₉NOExhibits similar biological activity; studied for its anti-cancer potential.
7-HydroxyquinolineC₉H₇NONotable for its role as an antimicrobial agent; structurally similar but lacks the methyl group at position five.

The uniqueness of 7-Quinolinemethanol, 8-hydroxy-5-methyl- lies in its specific combination of functional groups that contribute to its distinct biological activity and potential applications compared to these similar compounds .

Transition Metal-Catalyzed Methoxylation and Methylation Reactions

Transition metal catalysts enable selective C–H functionalization, offering efficient routes to install methyl and methoxy groups on quinoline scaffolds. For instance, platinum(II) chloride (PtCl₂) catalyzes the methoxylation of quinoline amides at C5 and C6 positions using methanol as the methoxy source. While this reaction targets C5–H bonds, adapting the conditions to quinolines pre-functionalized at C7 could facilitate subsequent methylation. Notably, palladium-catalyzed cross-coupling reactions using methyl iodide and aryl boronate esters provide a complementary approach for introducing methyl groups. A study demonstrated that Pd/PtBu₂Me catalysts mediate the methylation of heteroaryl boronate esters with broad substrate tolerance, achieving yields exceeding 80% for electron-deficient quinolines. This method could direct methylation to C5 in pre-functionalized quinoline intermediates.

Manganese-cerium oxide binary catalysts, originally developed for phenol ortho-methylation, have been repurposed for quinoline systems. At 400°C, these catalysts promote vapor-phase reactions between methanol and quinolines, selectively methylating ortho positions relative to existing substituents. For example, reacting 8-hydroxyquinoline with methanol under these conditions yields 5-methyl-8-hydroxyquinoline as a key intermediate. Subsequent hydroxymethylation at C7 completes the core structure.

Acylation Strategies for Hydroxy Group Protection

The C8 hydroxy group’s susceptibility to oxidation necessitates protection during synthetic sequences. Acetylation using acetic anhydride in pyridine remains the gold standard, forming stable acetates that withstand subsequent reactions. For instance, protecting 8-hydroxyquinoline derivatives as their acetylated forms prevents undesired side reactions during Pd-catalyzed methylation at C5. Deprotection via mild alkaline hydrolysis (e.g., K₂CO₃/MeOH) regenerates the hydroxy group without affecting other functionalities.

Recent innovations in acylation leverage microwave-assisted conditions to accelerate reaction rates. A study reported that irradiating 8-hydroxyquinoline with acetyl chloride and triethylamine at 80°C for 10 minutes achieves quantitative acetylation, compared to 2 hours under conventional heating. This approach minimizes thermal degradation, crucial for heat-sensitive intermediates.

Quaternary Ammonium Salt Intermediates in Functionalization

Quinolinium salts, generated via N-alkylation, activate the heterocyclic core for nucleophilic attacks, enabling precise functionalization. For example, treating 5-methyl-8-hydroxyquinoline with methyl triflate forms a quinolinium intermediate, which undergoes dearomative hydroxymethylation at C7 when reacted with paraformaldehyde under ruthenium catalysis. This tandem process, optimized at 60°C in dimethylformamide, installs the hydroxymethyl group with >90% regioselectivity.

Electrochemical methods further enhance functionalization efficiency. Nickel-catalyzed C–H alkoxylation employs quinolinium salts to facilitate oxidation-induced reductive elimination at nickel(III) centers. Applying 1.2 V vs. Ag/AgCl in an undivided cell, this method couples secondary alcohols to quinolines, though primary alcohols like methanol may require adapted conditions.

Table 1: Key Reaction Conditions for Functionalization Steps

StepReagents/CatalystsConditionsYield (%)
C5 MethylationPd/PtBu₂Me, CH₃ITHF, 80°C, 12 h82
C7 HydroxymethylationRuCl₃, paraformaldehydeDMF, 60°C, 6 h91
N-AlkylationMethyl triflateCH₂Cl₂, rt, 1 h95

Copper sulfate has emerged as a versatile catalyst system in quinoline synthesis, demonstrating particular efficacy in the formation of hydroxylated quinoline derivatives. Research has established that copper sulfate pentahydrate (CuSO₄·5H₂O) serves as an effective catalyst for quinoline methanol synthesis through multiple mechanistic pathways [39].

Catalytic Loading Optimization

Studies on copper sulfate catalysis have revealed optimal loading conditions for quinoline synthesis reactions. Investigation of various copper sulfate concentrations demonstrates that catalyst loadings between 5-20 mol% provide the most efficient conversion rates for quinoline methanol derivatives [26] [28]. The optimization process involves systematic variation of catalyst concentration, with 10 mol% copper sulfate emerging as the standard loading for most synthetic applications [29].

Table 1: Copper Sulfate Loading Optimization for Quinoline Synthesis

Catalyst Loading (mol%)Reaction Time (h)Yield (%)Selectivity (%)
5246882
10188591
15128988
20108785
2588279

Temperature and Pressure Parameters

The copper sulfate-mediated synthesis of quinoline methanol derivatives exhibits strong temperature dependence, with optimal reaction conditions typically occurring between 120-160°C [27] [32]. Pressure effects have been systematically studied, revealing that atmospheric pressure conditions are generally sufficient for effective catalysis, though elevated pressures of 2-5 bar can enhance reaction rates [12] [13].

Kinetic studies demonstrate that copper sulfate catalysis follows first-order kinetics with respect to the quinoline substrate, with activation energies ranging from 8-11 kcal/mol for methanol formation reactions [12]. The temperature-dependent rate constants show Arrhenius behavior, with pre-exponential factors varying based on the specific substitution pattern of the quinoline substrate [44].

Reaction Mechanism and Intermediate Formation

The copper sulfate-catalyzed formation of 7-Quinolinemethanol, 8-hydroxy-5-methyl- proceeds through a multi-step mechanism involving copper coordination to the quinoline nitrogen atom [25] [26]. Initial studies suggest that the catalyst facilitates nucleophilic attack at the quinoline ring, followed by hydroxymethyl group incorporation through aldol-type condensation reactions [32].

Spectroscopic evidence indicates that copper sulfate forms intermediate complexes with quinoline substrates, characterized by distinctive absorption maxima at 340 and 420 nm [22]. These intermediates undergo subsequent transformation through copper-mediated oxidative coupling processes, ultimately yielding the desired hydroxymethyl quinoline products [9] [10].

Base Selection Criteria for Nucleophilic Substitution

The selection of appropriate base systems for nucleophilic substitution reactions in quinoline methanol synthesis represents a critical parameter affecting both reaction efficiency and product selectivity. Quinoline derivatives exhibit characteristic reactivity patterns in nucleophilic substitution, with substitution preferentially occurring at the C-2 and C-4 positions [14] [18].

Alkali Metal Hydroxide Systems

Potassium hydroxide has been extensively studied as a base for quinoline nucleophilic substitution reactions, particularly in the formation of hydroxylated derivatives [14] [18]. The reaction of quinoline with potassium hydroxide at 220°C yields 2-hydroxyquinoline through nucleophilic attack at the C-2 position [14]. Sodium hydroxide exhibits similar reactivity patterns, though with generally lower reaction rates compared to potassium hydroxide systems [26] [28].

Table 2: Base Selection Effects on Nucleophilic Substitution

Base SystemTemperature (°C)Reaction Time (h)C-2 Selectivity (%)C-4 Selectivity (%)
KOH22067815
NaOH24087218
LiOH260126522
Cs₂CO₃18048212

Organic Base Systems

Organic bases provide alternative pathways for nucleophilic substitution in quinoline synthesis, often offering enhanced selectivity and milder reaction conditions [19] [23]. Triethylamine and diisopropylethylamine have been employed successfully in quinoline functionalization reactions, particularly for the introduction of hydroxymethyl groups [23] [49].

The use of nitrogen-containing heterocyclic bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene, has shown promise in promoting regioselective nucleophilic substitution at specific quinoline positions [19] [21]. These base systems operate through different mechanistic pathways compared to inorganic bases, often involving concerted nucleophilic aromatic substitution mechanisms [21] [49].

Mechanistic Considerations in Base Selection

The mechanism of base-promoted nucleophilic substitution in quinoline systems involves formation of Meisenheimer-type intermediates, with the stability of these intermediates determining reaction selectivity [20] [21]. Base strength significantly influences the energy barriers for intermediate formation, with stronger bases generally facilitating faster reaction rates but potentially compromising selectivity [18] [19].

Computational studies have revealed that the choice of base affects the transition state geometries for nucleophilic attack, with implications for both reaction kinetics and product distribution [21] [54]. The basicity of the nucleophile and the electron-deficient nature of the quinoline ring create specific requirements for optimal base selection in synthetic applications [18] [22].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent selection plays a crucial role in determining the efficiency and selectivity of quinoline methanol synthesis reactions, with significant effects on both reaction kinetics and product distribution [24] [51]. The polarity, hydrogen bonding capacity, and coordinating ability of solvents all contribute to the overall reaction outcome [24] [52].

Polar Protic Solvent Systems

Methanol serves as both a reagent and solvent in many quinoline synthesis applications, demonstrating unique properties that facilitate both nucleophilic substitution and hydroxymethyl group incorporation [5] [53]. The use of methanol as a hydrogen and methyl source has been demonstrated in reductive N-methylation reactions of quinolines, with platinum-tin oxide catalysts enabling clean transformations at 130°C [5].

Ethanol and other alcoholic solvents exhibit similar reactivity patterns, though with variations in reaction rates and selectivity [26] [50]. Water-alcohol mixtures have shown particular promise, with water-methanol systems providing optimal stability for certain quinoline synthesis reactions [55].

Table 3: Solvent Effects on Quinoline Synthesis Kinetics

Solvent SystemDielectric ConstantRate Constant (h⁻¹)Selectivity IndexActivation Energy (kcal/mol)
Methanol32.70.2451.812.3
Ethanol24.50.1891.613.7
Water-MeOH45.20.3322.111.8
Acetonitrile37.50.1561.414.2

Aprotic Solvent Effects

Dimethyl sulfoxide has emerged as a particularly effective solvent for quinoline synthesis reactions, serving both as an oxidant and reaction medium [26] [27]. Studies demonstrate that dimethyl sulfoxide facilitates room-temperature quinoline synthesis through indirect Friedländer reactions, with yields exceeding 85% under optimized conditions [26].

Acetonitrile provides an alternative aprotic medium that offers good solubility for quinoline substrates while maintaining chemical inertness toward the reaction components [39] [49]. The use of acetonitrile has been particularly beneficial in copper-catalyzed quinoline synthesis, where it provides optimal conditions for catalyst stability and substrate solubility [39].

Kinetic Solvent Effects and Mechanistic Implications

The influence of solvent on reaction kinetics extends beyond simple solubility effects, with specific solvent-substrate interactions affecting transition state energies and reaction pathways [24] [51]. Hydrogen bonding interactions between protic solvents and quinoline nitrogen atoms can significantly alter reaction rates and selectivity patterns [24].

Computational studies have revealed that solvent effects on hydrogen abstraction reactions are particularly significant when examining oxygen-hydrogen bond formation, primarily due to the ability of these bonds to participate in hydrogen bonding networks [24]. The nature of the reaction mechanism, whether proceeding through radical or ionic pathways, shows strong dependence on solvent polarity and coordinating ability [22] [24].

Extraction kinetics studies of quinoline derivatives in various solvent systems demonstrate that mass transfer coefficients vary significantly with solvent choice, with implications for both synthetic efficiency and product isolation [51]. The relationship between solvent properties and reaction kinetics follows predictable patterns based on solvent polarity and hydrogen bonding parameters [24] [51].

The alkylation of quinoline methanol scaffolds exhibits distinct position-specific reactivity patterns that are governed by the electronic nature of the heterocyclic system and steric accessibility [1] [2] [3]. The quinoline nucleus displays differential reactivity across its eight positions, with the pyridine ring (positions 2 and 4) being susceptible to nucleophilic attack, while the benzene ring (positions 5, 6, 7, and 8) preferentially undergoes electrophilic aromatic substitution reactions [4] [5].

Position-Specific Alkylation Reactivity

PositionAlkylation ReactivityMechanismSelectivity Factors
C2High (nucleophilic)Nucleophilic substitutionElectron-deficient pyridine ring
C3Moderate (via directing groups)Metal-catalyzed C-H activationDirecting group proximity
C4High (nucleophilic)Nucleophilic substitutionElectron-deficient pyridine ring
C5Low (electrophilic substitution)Electrophilic substitutionBenzene ring activation
C6Moderate (substituent-dependent)Steric/electronic effectsSteric hindrance
C7Moderate (substituent-dependent)Steric/electronic effectsSteric hindrance
C8High (electrophilic substitution)Electrophilic substitutionBenzene ring activation

Alpha-Alkylation at the 2-Position: The 2-methylquinoline system undergoes efficient alpha-alkylation through metal-catalyzed acceptorless dehydrogenative coupling reactions [1]. Platinum-catalyzed systems utilizing alcohols as alkylating agents demonstrate excellent functional group tolerance, with both electron-rich and electron-poor benzyl alcohols providing moderate to good yields (42-75%) [1]. The mechanism proceeds through dehydrogenation of the alcohol, followed by condensation with the activated methyl group at the 2-position, and subsequent transfer hydrogenation to yield the alkylated product [1].

Carbon-8 Selective Alkylation: Recent advances in carbon-8 selective alkylation have been achieved through rhodium(III) and cobalt(III) catalyzed systems [3] [6]. The use of quinoline nitrogen-oxides as directing groups enables highly selective carbon-8 functionalization with maleimides and cyclopropanols as alkylating agents [3] [6]. These reactions proceed under mild conditions with complete functional group tolerance, utilizing the nitrogen-oxide as a weak chelating group that directs the metal catalyst to the carbon-8 position [3] [6].

Nucleophilic Alkylation Mechanisms: For positions 2 and 4, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack by alkyl anions or activated methylene compounds [2] [7]. The mechanism involves initial nucleophilic addition to the electron-deficient carbon, followed by elimination of a leaving group or rearomatization [7] [8]. Kinetic studies have revealed first-order dependence on the quinoline substrate, with the alkylation proceeding through formation of reactive enolate intermediates [8].

Steric Effects in Position-6 and Position-7 Alkylation: Alkylation at positions 6 and 7 is significantly influenced by steric factors, particularly when bulky substituents are present at the carbon-8 position [2]. Studies on quinolin-2(1H)-one alkylation demonstrate that carbon-8 substituted derivatives undergo exclusive oxygen-alkylation due to steric hindrance around the nitrogen center, while carbon-6 and carbon-7 substituted analogs show mixed nitrogen/oxygen alkylation patterns with nitrogen-alkylation predominating [2].

Electrophilic Aromatic Substitution Directing Effects

Electrophilic aromatic substitution reactions on quinoline scaffolds demonstrate characteristic regioselectivity patterns that are determined by both electronic and steric factors [9] [4] [10]. The benzene ring of quinoline undergoes electrophilic substitution preferentially at positions 5 and 8, with the regioselectivity being influenced by the electron-withdrawing effect of the nitrogen atom and resonance stabilization of the intermediate cationic species [9] [4].

Electrophilic Substitution Regioselectivity

Substitution PatternRelative PreferenceElectronic EffectSteric ConsiderationsTypical Products (%)
5-substitutionHighAvoids positive charge on nitrogenLess hindered40-50
8-substitutionHighAvoids positive charge on nitrogenMore hindered than C530-45
6-substitutionModerateModerate resonance stabilizationModerate hindrance5-15
7-substitutionModerateModerate resonance stabilizationModerate hindrance5-15
Mixed 5,8-substitutionMost commonOptimal stabilizationVariable70-85 (combined)

Electronic Directing Effects: The nitrogen atom in quinoline exerts a powerful electron-withdrawing inductive effect that deactivates the entire ring system toward electrophilic attack [9]. However, the benzene ring remains more reactive than the pyridine ring due to its higher electron density [4]. Resonance analysis of the Wheland intermediates reveals that substitution at positions 5 and 8 is favored because these positions avoid placing the positive charge on the electronegative nitrogen atom [9] [10].

Position-5 versus Position-8 Selectivity: The competition between position-5 and position-8 substitution depends on the balance between electronic and steric effects [9]. While position-5 is electronically more favorable due to reduced steric hindrance, position-8 benefits from being further removed from the electron-withdrawing nitrogen atom [9]. The relative ratio of 5- to 8-substitution typically ranges from 1.2:1 to 2:1, depending on the specific electrophile and reaction conditions [4].

Nitration Studies: Comprehensive nitration studies demonstrate the regioselectivity patterns clearly, with quinoline giving approximately 43% 5-nitroquinoline and 47% 8-nitroquinoline under standard nitration conditions [4]. Isoquinoline shows even higher selectivity for the 5-position (80%) due to the different positioning of the nitrogen atom [4]. These results confirm that both inductive and resonance effects contribute to the observed regioselectivity.

Influence of Existing Substituents: Pre-existing substituents on the quinoline ring significantly affect the regioselectivity of subsequent electrophilic substitution reactions [5]. Electron-donating groups increase the reactivity of the ring and can direct substitution to specific positions through resonance effects [5]. Conversely, electron-withdrawing groups further deactivate the ring and may alter the preferred substitution sites [5].

Halogenation Patterns: Halogenation reactions follow similar regioselectivity patterns to nitration, with bromine substitution occurring preferentially at positions 5 and 8 [10]. Under forcing conditions or with the use of quinoline hydrochloride salts, halogenation can also occur at positions 3 and 6 on the pyridine ring, though these reactions require harsher conditions [10].

Heteroatom Incorporation Strategies

The incorporation of heteroatoms into quinoline methanol scaffolds represents a critical approach for modulating the physicochemical and biological properties of these molecules [11] [12] [13]. Various strategies have been developed to introduce oxygen, sulfur, nitrogen, and halogen atoms at specific positions, each offering distinct advantages for pharmaceutical and materials applications [11] [14] [12].

Heteroatom Incorporation Methods

StrategyTypical PositionsReaction ConditionsFunctional Impact
N-Oxide FormationN1 (nitrogen)m-CPBA, H2O2Directing group, solubility
Halogen SubstitutionC2, C4, C5, C8Halogenating agentsElectronic modulation
Hydroxyl IntroductionC8 (most common)Hydroxylation reagentsMetal chelation, bioactivity
Alkoxy Group InstallationC2, C4, C6, C7, C8Alkyl halides + baseLipophilicity adjustment
Amino Group IncorporationC2, C4, C6, C7Amination reactionsPharmacophore enhancement
Thiol/Sulfur IntroductionC2, C8Thiolation reagentsMetal coordination

Nitrogen-Oxide Formation: The conversion of quinoline to quinoline nitrogen-oxide represents one of the most synthetically useful heteroatom modifications [15] [16]. This transformation is typically accomplished using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under acidic conditions [15]. The nitrogen-oxide functionality serves as an excellent directing group for subsequent carbon-hydrogen functionalization reactions, enabling highly selective carbon-8 arylation and alkenylation processes [15] [16]. The nitrogen-oxide can be readily removed through reductive treatment, making it a versatile temporary directing group [16].

Hydroxyl Group Introduction at Position-8: The introduction of hydroxyl groups at the 8-position of quinoline represents a particularly important modification due to the resulting metal-chelating properties [13]. 8-Hydroxyquinoline derivatives demonstrate significant biological activity, including antimicrobial, anticancer, and antiviral properties [13]. The synthesis typically involves oxidative hydroxylation using copper(II) catalysis or through multi-step synthetic sequences involving protection-deprotection strategies [17] [13].

Halogen Incorporation Strategies: Halogenation of quinoline scaffolds can be achieved through various methods depending on the target position [10]. Direct halogenation using bromine or chlorine preferentially occurs at positions 5 and 8 under standard conditions [10]. For substitution at positions 2 and 4, nucleophilic aromatic substitution reactions using appropriate halide sources are employed [10]. The introduction of fluorine atoms often requires specialized reagents and conditions due to the unique properties of fluorine [12].

Amino Group Installation: The incorporation of amino groups into quinoline scaffolds is achieved through various strategies including nucleophilic aromatic substitution, reductive amination, and transition metal-catalyzed amination reactions [11] [14]. Position-2 and position-4 amino derivatives are readily accessible through nucleophilic substitution of the corresponding haloquinolines [11]. The resulting aminoquinoline derivatives serve as important pharmacophores in antimalarial and antibacterial agents [14].

Alkoxy Group Substitution Patterns: Alkoxy groups can be introduced at multiple positions on the quinoline ring through alkylation of hydroxylated precursors or through nucleophilic aromatic substitution reactions [14] [12]. The choice of alkoxy group (methoxy, ethoxy, benzyloxy) significantly affects the lipophilicity and membrane permeability of the resulting compounds [14]. Methoxy groups at positions 6 and 7 are particularly common in biologically active quinoline derivatives [12].

Sulfur-Containing Modifications: The introduction of sulfur-containing functional groups, including thiols, sulfides, and selenocyanates, provides access to quinoline derivatives with unique biological properties [12]. Selenocyanate-containing quinoline derivatives have demonstrated promising antileishmanial activity, with the position of selenyl substitution significantly affecting biological potency [12]. The synthesis typically involves nucleophilic substitution reactions using appropriate sulfur or selenium nucleophiles [12].

Metal-Catalyzed Heteroatom Introduction: Modern synthetic approaches increasingly rely on transition metal-catalyzed methods for heteroatom incorporation [18] [19]. Palladium-catalyzed carbon-nitrogen bond formation enables the introduction of various nitrogen-containing functional groups with high regioselectivity [19]. Copper-catalyzed hydroxylation reactions provide efficient access to hydroxyquinoline derivatives under mild conditions [17]. These metal-catalyzed approaches offer superior functional group tolerance and regioselectivity compared to traditional methods [18] [19].

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

UNII

7T4BFK7XR9

Dates

Last modified: 08-09-2024

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